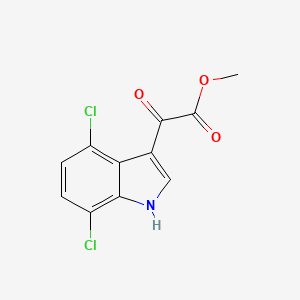

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Description

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a halogenated indole derivative featuring a dichloro-substituted indole core linked to a methyl oxoacetate ester. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive intermediates, due to their electron-rich aromatic systems and ability to engage in hydrogen bonding .

Properties

Molecular Formula |

C11H7Cl2NO3 |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

methyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3 |

InChI Key |

NSUWHYBPLQTCIG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate typically involves the reaction of 4,7-dichloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Effects on the Indole Ring

The substitution pattern on the indole ring significantly influences chemical reactivity, solubility, and biological activity:

- Chloro vs. The electron-withdrawing nature of fluorine and cyano substituents enhances electrophilic reactivity, as seen in its synthesis via AlCl3-catalyzed Friedel-Crafts acylation (48% yield) .

Nitro-Substituted Derivatives :

- Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 91974-32-2) and Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 885273-86-9) contain a nitro group at the 6-position. Nitro groups are strong electron-withdrawing moieties, which can stabilize negative charges but may also introduce mutagenic risks. These compounds contrast with the target dichloro derivative, where chlorine’s moderate electronegativity balances reactivity and stability .

Methoxy-Substituted Analogs :

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects physicochemical properties:

Spectroscopic Data

- 1H NMR Trends : In phenyl-substituted analogs like Methyl 2-(4-methoxyphenyl)-2-oxoacetate , aromatic protons resonate at δ 7.91–7.66 ppm, while indole derivatives (e.g., Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate ) show upfield shifts due to ring current effects .

- LC-MS Data: Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate exhibits [M+H]+ at m/z 247.44, whereas the dichloro analog would likely have a higher molecular ion due to chlorine’s isotopic signature .

Data Tables

Table 1: Key Properties of Selected Compounds

Biological Activity

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N O3. The compound features a dichloro-substituted indole moiety and an oxoacetate functional group, which contribute to its distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds within the indole family often exhibit a range of pharmacological effects. This compound has shown potential in several areas:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It could bind to cellular receptors, modifying signal transduction pathways crucial for cell survival and proliferation.

- Induction of Apoptosis : There is evidence suggesting that it may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated cytotoxic effects on HeLa cervical cancer cells with an IC50 value of 12 µM | Suggests potential as an anticancer agent |

| Study B | Showed inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations above 10 µM | Indicates effectiveness in targeting breast cancer |

| Study C | Evaluated antimicrobial properties against various bacterial strains | Preliminary results suggest moderate activity |

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate | Indole structure with fluorine | Antimicrobial |

| Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate | Indole structure with bromine | Anticancer |

| Methyl 3-Indolecarboxylic Acid | Indole carboxylic acid derivative | Anti-inflammatory |

This compound stands out due to its specific dichlorination pattern and functional groups that enhance its biological activity compared to other indole derivatives .

Future Directions

Further investigations are needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.